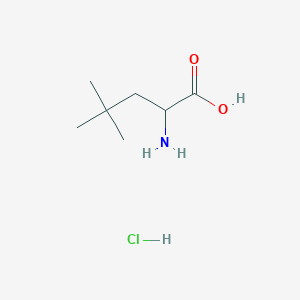

2-Amino-4,4-dimethylpentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride, also known as leucine methyl ester hydrochloride, is a non-proteinogenic amino acid that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

2-Amino-4,4-dimethylpentanoic acid hydrochloride is involved in various synthesis processes and characterizations. For instance, it's part of a synthesis pathway for 2-amino-4,5-dimethylbenzoic acid, where it might be involved in the cyclization process with concentrated H2SO4, and its structure can be characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Crystallography and Molecular Structure

The compound is also a subject in crystallography and structural studies. For example, its derivatives' crystal structures have been characterized by X-ray diffraction analysis, revealing details about their conformation in different environments (W. Nitek et al., 2020). These structural studies are enriched by generating fingerprint plots derived from Hirshfeld surfaces, offering insights into the intermolecular interactions and conformations of these compounds.

Polymer Modification

In polymer science, 2-Amino-4,4-dimethylpentanoic acid hydrochloride is utilized in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reaction with various amines, including 2-amino-4,4-dimethylpentanoic acid hydrochloride derivatives, to form amine-treated polymers. These modifications significantly impact the polymers' properties, including swelling degree and thermal stability, and the modified polymers exhibit higher biological activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Chemical Synthesis

In chemical synthesis, the compound is used in various reactions. For example, it's part of the synthesis pathway for enantiomerically and diastereomerically pure compounds, where it's derived from cycloheptadiene in steps utilizing an amino acid-derived acylnitroso Diels-Alder reaction as the key step (B. Shireman & M. Miller, 2001). These synthesis pathways highlight the compound's role in producing biologically active analogues and other complex molecular structures.

properties

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4-dimethylpentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)